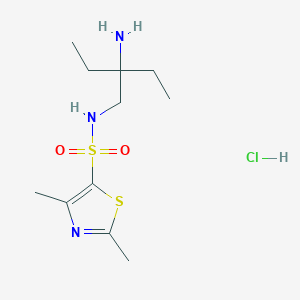![molecular formula C11H11F3N2 B7641008 2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile, also known as TFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 236.25 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile involves its ability to bind to the active site of target enzymes and inhibit their activity. It achieves this through the formation of a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme and undergoing the normal catalytic reaction. The binding of this compound to enzymes is reversible, allowing it to be used as a reversible inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, improving cognitive function, and reducing oxidative stress. It has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile has several advantages as a research tool, including its high potency, selectivity, and reversibility as an enzyme inhibitor. It is also relatively easy to synthesize and purify. However, its high potency can also be a limitation, as it can lead to non-specific binding and off-target effects. Additionally, its use in cell-based assays may be limited due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile, including its potential use as a therapeutic agent for neurodegenerative diseases, its use in drug discovery and development, and its potential as a tool for studying enzyme function and regulation. Further studies are needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine, followed by the reaction of the resulting product with acetonitrile. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]ethylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-8(16-7-6-15)9-2-4-10(5-3-9)11(12,13)14/h2-5,8,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHFWTIYCNMCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)




![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylmorpholin-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7640994.png)

![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641003.png)

![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)